molecular formula C8H15NO3 B1630630 Acetylleucine CAS No. 99-15-0

Acetylleucine

Cat. No.: B1630630
CAS No.: 99-15-0
M. Wt: 173.21 g/mol
InChI Key: WXNXCEHXYPACJF-UHFFFAOYSA-N
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Description

N-acetyl-leucine is a leucine derivative and a N-acetyl-amino acid.
Used for treating vestibular-related imbalance and vertigo.

Mechanism of Action

Target of Action

N-Acetyl-DL-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells . The compound is also being developed as a potential treatment for several neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch in transporters allows N-Acetyl-DL-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that the compound’s acetylation converts leucine into a drug, revealing a way for the rational design of drugs to target anion transporters . The compound also appears to normalize membrane potential and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of N-Acetyl-DL-leucine play a major role in its mechanism of action and efficacy as a drug . The compound’s acetylation enhances its pharmacokinetic properties, making it more effective . The enantiomers of n-acetyl-dl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

N-Acetyl-DL-leucine has been associated with positive symptomatic and neuroprotective effects . It has been shown to attenuate cell death and reduce the expression of neuroinflammatory markers . Moreover, it has been reported to improve symptoms, functioning, and quality of life for patients with Niemann-Pick disease type C .

Action Environment

The action, efficacy, and stability of N-Acetyl-DL-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence of other molecules that bind to the same transporters . Additionally, the compound’s effects can be influenced by the physiological pH, as N-acetylation removes a charge from the nitrogen at physiological pH, turning N-acetyl-L-leucine into an anion .

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-leucine interacts with various enzymes, proteins, and other biomolecules. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .

Cellular Effects

N-Acetyl-DL-leucine has shown effects on various types of cells and cellular processes. For instance, it has been observed to normalize the membrane potential of abnormally hyperpolarized and/or depolarized vestibular neurons . In non-neuronal cells, such as Chinese hamster ovary cells or fibroblasts derived from patients with Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine also reversed disease-related cellular phenotypes .

Molecular Mechanism

The molecular mechanism of N-Acetyl-DL-leucine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The current working hypothesis is that N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-DL-leucine have been observed over time. For instance, in a study on cerebellar ataxia, it was found that N-Acetyl-DL-leucine rapidly improved symptoms, functioning, and quality of life for pediatric and adult patients .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-DL-leucine vary with different dosages. For example, in a study on Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine was associated with positive symptomatic and neuroprotective, disease-modifying effects .

Metabolic Pathways

N-Acetyl-DL-leucine is involved in various metabolic pathways. The current understanding is that N-Acetyl-DL-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .

Transport and Distribution

N-Acetyl-DL-leucine is transported and distributed within cells and tissues through specific transporters. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Subcellular Localization

It is known that the acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) , which could potentially influence its subcellular localization.

Properties

IUPAC Name

2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859594
Record name N-Acetylleucine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-15-0, 1188-21-2
Record name Acetyl-DL-leucine
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Record name Acetylleucine [INN]
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Record name Acetylleucine
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Record name L-Leucine, N-acetyl-
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Record name ACETYLLEUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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